molecular formula C17H17ClO B1607827 4-n-Butyl-3'-chlorobenzophenone CAS No. 844884-93-1

4-n-Butyl-3'-chlorobenzophenone

Cat. No.: B1607827
CAS No.: 844884-93-1
M. Wt: 272.8 g/mol
InChI Key: LRYZHEFMNVCFBH-UHFFFAOYSA-N
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Description

4-n-Butyl-3’-chlorobenzophenone, also known as (4-butylphenyl)(3-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a ketone group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-3’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-n-Butyl-3’-chlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-3’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-n-Butyl-3’-chlorobenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-n-Butyl-3’-chlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the butyl group.

    4-tert-Butylbenzophenone: Similar structure but with a tert-butyl group instead of a n-butyl group.

    3-Chlorobenzophenone: Similar structure but with the chlorine atom in a different position.

Uniqueness

4-n-Butyl-3’-chlorobenzophenone is unique due to the presence of both a butyl group and a chlorine atom on the benzophenone structure. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-butylphenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZHEFMNVCFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373796
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-93-1
Record name (4-Butylphenyl)(3-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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